3-methylphenyl diphenylcarbamate
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Overview
Description
3-methylphenyl diphenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group (-NHCOO-) attached to a 3-methylphenyl group and two diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylphenyl diphenylcarbamate typically involves the reaction of 3-methylphenyl isocyanate with diphenyl carbonate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economic viability of the production process. The product is then purified through techniques such as crystallization or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methylphenyl diphenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Oxidized carbamate derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aromatic carbamates with various functional groups.
Scientific Research Applications
3-methylphenyl diphenylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-methylphenyl diphenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways or cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-methylphenylcarbamate: Similar in structure but with a chlorine substituent.
Methylene diphenyl dicarbamate: Contains two carbamate groups linked by a methylene bridge.
N,N′-bis(3-methylphenyl)-N,N′-diphenylbenzidine: A related compound with different substituents on the aromatic rings.
Uniqueness
3-methylphenyl diphenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its reactivity and stability make it suitable for various applications, distinguishing it from other carbamate derivatives.
Properties
IUPAC Name |
(3-methylphenyl) N,N-diphenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-16-9-8-14-19(15-16)23-20(22)21(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGSRUCRMLAVLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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